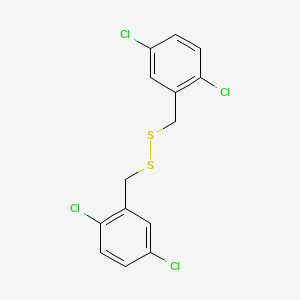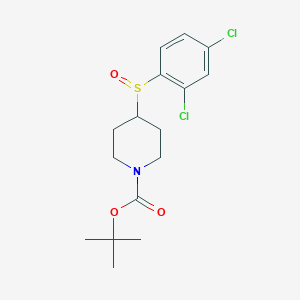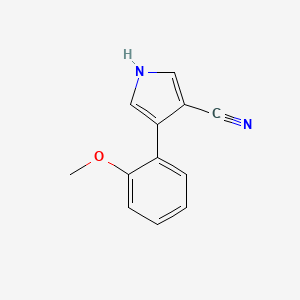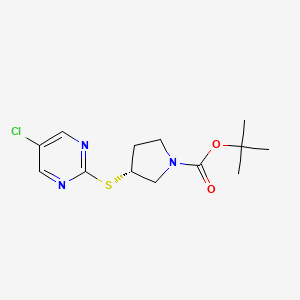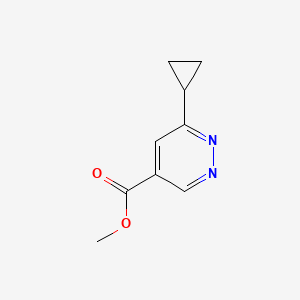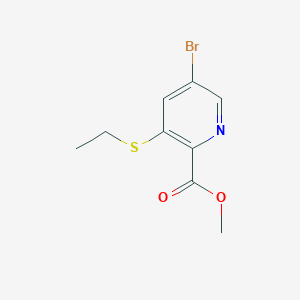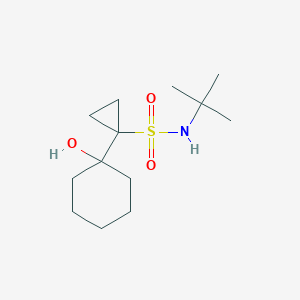
N-(1,1-Dimethylethyl)-1-(1-hydroxycyclohexyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is a complex organic compound that features a cyclopropane ring, a cyclohexyl group, and a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Cyclohexyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to attach the cyclohexyl group to the cyclopropane ring.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and sulfonamide group may play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide.
Uniqueness
N-(tert-butyl)-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
669008-29-1 |
|---|---|
Formule moléculaire |
C13H25NO3S |
Poids moléculaire |
275.41 g/mol |
Nom IUPAC |
N-tert-butyl-1-(1-hydroxycyclohexyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C13H25NO3S/c1-11(2,3)14-18(16,17)13(9-10-13)12(15)7-5-4-6-8-12/h14-15H,4-10H2,1-3H3 |
Clé InChI |
AHXGXNUFQPPHMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1(CC1)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


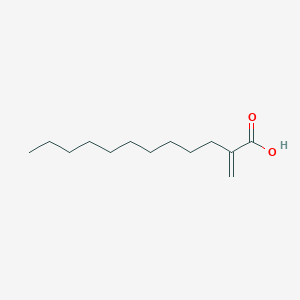
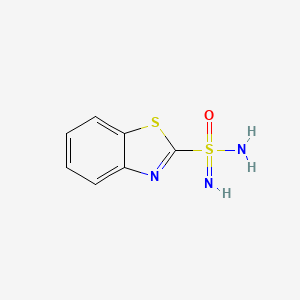
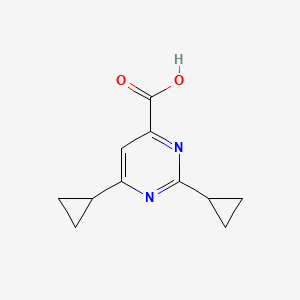
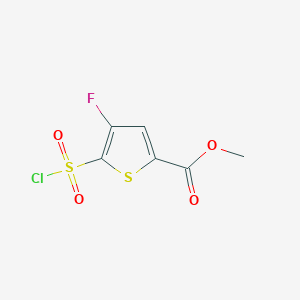
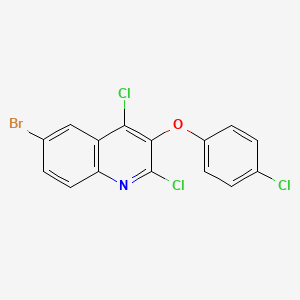
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
